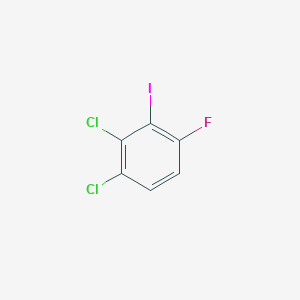

1,2-Dichloro-4-fluoro-3-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2FI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOYRGLUGRBDGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2FI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501283652 | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1804886-54-1 | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1804886-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dichloro-4-fluoro-3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501283652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Aromatic Compounds in Synthetic Chemistry Research

Halogenated aromatic compounds are pivotal intermediates in organic synthesis. science.govnumberanalytics.com Their utility stems from the ability of the halogen atoms to participate in a wide array of chemical transformations. For instance, they are key substrates in various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, which are fundamental methods for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgfishersci.co.uk The reactivity of the carbon-halogen bond is dependent on the nature of the halogen, with the order of reactivity generally being I > Br > Cl > F. wikipedia.org This differential reactivity allows for selective functionalization of polyhalogenated systems. ossila.com Furthermore, the electronic effects of the halogens can influence the reactivity of the aromatic ring itself, affecting its susceptibility to nucleophilic or electrophilic attack. youtube.com These properties make halogenated aromatics indispensable tools for the construction of pharmaceuticals, agrochemicals, and advanced materials.

Unique Reactivity Profile of 1,2 Dichloro 4 Fluoro 3 Iodobenzene Within Multi Halogenated Benzene Frameworks

1,2-Dichloro-4-fluoro-3-iodobenzene possesses a unique reactivity profile due to the presence of four different halogen substituents on the benzene (B151609) ring. The iodine atom, being the most reactive halogen in cross-coupling reactions, provides a primary site for selective functionalization. wikipedia.orgossila.com This allows for the introduction of various organic fragments at the C-3 position while leaving the other halogen atoms intact for subsequent transformations.

The presence of two chlorine atoms and a fluorine atom further modulates the electronic properties and steric environment of the molecule. The strong electron-withdrawing nature of the fluorine atom can influence the acidity of adjacent protons and the regioselectivity of certain reactions. The chlorine atoms, while less reactive than iodine or bromine in cross-coupling reactions, can still participate in transformations under more forcing conditions or with specific catalytic systems. nih.gov This hierarchy of reactivity among the different halogens allows for a stepwise and controlled functionalization of the aromatic ring, making this compound a versatile platform for the synthesis of highly substituted aromatic compounds.

Scope and Research Objectives for 1,2 Dichloro 4 Fluoro 3 Iodobenzene Investigations

Strategic Approaches to Controlled Halogenation of Aromatic Nuclei

The synthesis of polysubstituted benzene (B151609) derivatives such as this compound requires careful strategic planning to control the regiochemistry of halogenation. The directing effects of existing substituents on the aromatic ring are the primary determinants of the position of subsequent electrophilic attacks.

Regioselective Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing functional groups onto an aromatic ring. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the benzene ring. libretexts.org Electron-donating groups (EDGs) activate the ring and direct incoming electrophiles to the ortho and para positions, while electron-withdrawing groups (EWGs) deactivate the ring and direct incoming electrophiles to the meta position. youtube.comlibretexts.org

In the synthesis of complex molecules like this compound, the sequence of halogen introduction is critical. For instance, the synthesis of the related compound, 1-bromo-3-chloro-5-iodobenzene, often starts with a precursor like 4-bromo-2-chloroaniline. google.com This starting material then undergoes iodination. The amino group, a strong activator, directs the iodine to the ortho and para positions. Subsequent removal of the amino group via a diazonium salt intermediate yields the desired polysubstituted product. acs.org

A similar strategic approach can be envisioned for the synthesis of this compound. A plausible synthetic route could begin with a precursor such as 3-chloro-4-fluoroaniline. The amino group would direct the initial chlorination to the ortho position (C2). Following this, a second halogenation, iodination, would be directed to the remaining ortho position (C6, which becomes C3 after renumbering). Finally, removal of the directing amino group would yield the target molecule. The success of this strategy hinges on the careful control of reaction conditions to achieve the desired regioselectivity at each step.

| Directing Group | Effect on Reactivity | Directing Influence | Examples |

| -NH2, -OH, -OR | Activating | ortho, para | Aniline, Phenol, Anisole |

| -Alkyl | Activating | ortho, para | Toluene |

| -Halogens (F, Cl, Br, I) | Deactivating | ortho, para | Chlorobenzene |

| -NO2, -CN, -SO3H, -C=O | Deactivating | meta | Nitrobenzene, Benzonitrile |

Nucleophilic Aromatic Substitution Pathways for Halogen Exchange

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for introducing halogens, particularly fluorine, onto an aromatic ring. wikipedia.org This reaction is favored when the aromatic ring is substituted with strong electron-withdrawing groups positioned ortho or para to a leaving group, typically a halide. libretexts.orgmasterorganicchemistry.com The mechanism involves the attack of a nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

In the context of synthesizing precursors for this compound, SNAr can be a valuable tool. For example, the synthesis of 2,4-dichlorofluorobenzene can be achieved from a dichloronitrobenzene mixture. google.com Here, a nitro group activates the ring for nucleophilic attack by a fluoride (B91410) source, such as potassium fluoride, to replace a chlorine atom. google.com This fluorinated intermediate can then be further functionalized.

The reactivity of pyridines and other heteroarenes in SNAr reactions is often higher than that of benzene derivatives, as the ring nitrogen helps to stabilize the negative charge of the intermediate. wikipedia.org While not directly applicable to the synthesis of this compound, this highlights the broad utility of the SNAr reaction.

Oxidative Fluorination Techniques Utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as mild and effective reagents for the fluorination of organic compounds, including aromatic systems. arkat-usa.orgresearchgate.net These reagents offer an alternative to harsher fluorinating agents. beilstein-journals.orgbeilstein-journals.org The fluorination can occur through two main pathways: the use of pre-formed fluorine-containing hypervalent iodine reagents or the in situ generation of a reactive fluoroiodine(III) species from a fluorine-free hypervalent iodine reagent and a fluoride source like hydrogen fluoride-pyridine (HF.Py). arkat-usa.org

Reagents such as Selectfluor® can be used to prepare hypervalent iodine(V) fluorides, which are also effective fluorinating agents. beilstein-journals.orgbeilstein-journals.orgbohrium.com These methods have been successfully applied to the synthesis of aryl fluorides. For example, para-substituted anilines can undergo nucleophilic fluorination using hypervalent iodine reagents in the presence of a fluoride source. arkat-usa.org The proposed mechanism involves the attack of the iodoarene on the aniline, followed by the introduction of fluoride. arkat-usa.org

The development of these techniques provides a potentially milder and more selective method for introducing the fluorine atom in the synthesis of this compound or its precursors.

| Hypervalent Iodine Reagent Type | Example Reagents | Fluorine Source |

| Fluorine-containing | 1-Fluoro-3,3-dimethyl-1,2-benziodoxole | Incorporated in reagent |

| Fluorine-free (in situ activation) | Phenyliodine(III) diacetate (PIDA) | External (e.g., HF.Py) |

| Oxidizing Agent for I(III) to I(V) | Selectfluor® | Acts as both oxidant and fluorine source |

Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of this compound and Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis of complex aromatic compounds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgyoutube.com It is a versatile method for creating aryl-aryl bonds. nih.gov The reaction generally proceeds through a catalytic cycle involving oxidative addition of the palladium catalyst to the organic halide, transmetalation with the organoboron compound, and reductive elimination to form the coupled product and regenerate the catalyst. youtube.com

In the context of polyhalogenated aromatic compounds, the Suzuki-Miyaura coupling can exhibit regioselectivity, often favoring reaction at the most electrophilic carbon-halogen bond. rsc.org This selectivity is a key consideration when designing syntheses of derivatives of this compound. For instance, the iodine atom in the target molecule would be the most reactive site for Suzuki-Miyaura coupling, allowing for the selective introduction of an aryl or other organic group at the C3 position.

The choice of palladium catalyst, ligands, and base is crucial for the success of the Suzuki-Miyaura coupling. libretexts.org A wide range of catalysts and conditions have been developed to accommodate various substrates and functional groups. researchgate.net

Heck and Sonogashira Coupling for Carbon-Carbon Bond Construction

The Heck and Sonogashira reactions are also palladium-catalyzed cross-coupling reactions that are invaluable for forming carbon-carbon bonds.

The Heck reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base. conicet.gov.ar This reaction is a key method for the synthesis of substituted alkenes. For a substrate like this compound, the Heck reaction would preferentially occur at the C-I bond, allowing for the introduction of a vinyl group at this position. One-pot, double Heck reactions have been demonstrated with substrates like 4-bromo-iodobenzene, showcasing the potential for sequential, selective couplings. conicet.gov.ar

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. researchgate.net This reaction, often co-catalyzed by copper, is a straightforward method for synthesizing substituted alkynes. Similar to the other cross-coupling reactions, the Sonogashira coupling of this compound would be expected to proceed selectively at the C-I bond, enabling the introduction of an alkynyl substituent.

These metal-catalyzed cross-coupling reactions significantly expand the synthetic utility of this compound, allowing for its elaboration into a wide array of more complex derivatives.

| Coupling Reaction | Reactants | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Organoboron Compound + Organic Halide/Triflate | C-C (Aryl-Aryl) | Palladium |

| Heck | Alkene + Organic Halide/Triflate | C-C (Aryl-Alkene) | Palladium |

| Sonogashira | Terminal Alkyne + Organic Halide/Triflate | C-C (Aryl-Alkyne) | Palladium/Copper |

Optimization of Catalytic Systems for Polyhalogenated Substrates

Achieving site-selective functionalization in polyhalogenated arenes is a significant area of research. nih.gov Traditional cross-coupling reactions often rely on the differential reactivity of non-identical halogens, following the general trend of C–I > C–Br > C–Cl > C–F based on bond dissociation energies. nih.gov However, recent advancements have focused on developing catalytic systems that can selectively activate a specific halogen in the presence of others, even when they are identical. nih.gov

Strategies for optimizing these catalytic systems include:

Ligand Design: The steric and electronic properties of ligands coordinated to the metal center (commonly palladium or copper) play a crucial role in determining the regioselectivity of the reaction. Bulky or electron-rich ligands can direct the catalyst to less sterically hindered positions or influence the oxidative addition step.

Metal Catalyst Selection: While palladium is widely used, other transition metals like copper, nickel, and iron are being explored for their unique catalytic activities and selectivities in cross-coupling reactions of polyhalogenated substrates. frontiersin.orgwikipedia.org For instance, copper(I) catalysts have shown high efficacy in Sandmeyer-type reactions for introducing halogens. wikipedia.orgnih.gov

Reaction Conditions: Optimization of solvent, temperature, and additives can significantly impact the outcome of the reaction. For example, the use of specific solvents can influence the solubility and reactivity of the catalyst and substrate, while temperature can be used to control the kinetic versus thermodynamic product distribution.

A notable example is the use of copper-catalyzed cross-coupling reactions for the synthesis of 2-arylthiazoloquinazolines from polycyclic heteroarenes and diaryliodonium salts, where Cu(I) catalysts demonstrated superior yields compared to Cu(II) under optimized conditions. researchgate.net

Functional Group Interconversions and Orthogonal Reactivity Control

The selective modification of one functional group in the presence of others is a cornerstone of modern organic synthesis. In the context of this compound, controlling the reactivity of the four different halogen substituents is paramount.

Grignard Reagent Chemistry for Selective Functionalization

Grignard reagents are powerful tools for forming carbon-carbon bonds. In polyhalogenated systems, the formation of a Grignard reagent can be directed to a specific halogen atom, typically the most reactive one (iodine). This is achieved through a metal-halogen exchange reaction, where an organomagnesium compound exchanges its organic group for a halogen atom on the aromatic ring. wikipedia.org

The reactivity of Grignard reagents can be enhanced by the addition of lithium chloride (LiCl), forming "Turbo-Grignards." sigmaaldrich.com These reagents exhibit increased reactivity and functional group tolerance, allowing for reactions to be performed under milder conditions. sigmaaldrich.com For instance, an iodo-group can undergo a facile iodine-magnesium exchange with reagents like i-PrMgCl·LiCl, even in the presence of less reactive chloro and fluoro substituents. sigmaaldrich.com The resulting arylmagnesium species can then be reacted with a variety of electrophiles to introduce new functional groups with high regioselectivity. researchgate.net

Diazotization and Iodination Protocols

The Sandmeyer reaction is a classic and versatile method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orgorganic-chemistry.org This two-step process involves:

Diazotization: An aromatic amine is treated with a source of nitrous acid (often generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. organic-chemistry.orgijcce.ac.ir

Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide, often in the presence of a copper(I) catalyst, to yield the corresponding aryl iodide. wikipedia.orgijcce.ac.ir

A key precursor for the synthesis of this compound could be 3,4-dichloro-6-fluoroaniline. thermofisher.com This aniline can be synthesized from precursors like 3,5-dichloro-4-fluoronitrobenzene (B1581561) through reduction. google.com The subsequent diazotization of 3,4-dichloro-6-fluoroaniline followed by a Sandmeyer-type iodination would introduce the iodine atom at the desired position. nih.govorganic-chemistry.org One-pot diazotization-iodination protocols have been developed using reagents like acidic ionic liquids, which offer mild reaction conditions and good yields. ijcce.ac.ir

A patent describes a method for synthesizing a similar compound, 1-bromo-2-chloro-3-fluoro-4-iodobenzene, starting from 4-bromo-3-chloro-2-fluoroaniline. The process involves diazotization with sodium nitrite in the presence of sulfuric acid, followed by the addition of cuprous iodide and potassium iodide. google.com

Chemoselective Transformations of Halogen Substituents

The distinct reactivities of the different halogen atoms on the this compound ring allow for selective transformations. The carbon-iodine bond is the weakest and most reactive, making it the primary site for reactions like metal-halogen exchange and cross-coupling. nih.govwikipedia.org

The relative reactivity order (I > Br > Cl > F) allows for a hierarchical approach to functionalization. nih.gov For instance, a Suzuki or Sonogashira coupling could be performed selectively at the iodine position while leaving the chlorine and fluorine atoms intact. Subsequently, under more forcing conditions or with a different catalytic system, the chlorine atoms could be targeted for further modification. The fluorine atom is generally the least reactive towards common cross-coupling reactions. wikipedia.org Metal-mediated halogen exchange reactions, often catalyzed by copper or other transition metals, can also be employed to replace one halogen with another, further expanding the synthetic possibilities. frontiersin.org

Multi-Step Synthesis Design and Retrosynthetic Analysis for Complex Polyhalogenated Arenes

The synthesis of a complex molecule like this compound requires careful planning, often employing a retrosynthetic approach. youtube.comyoutube.com Retrosynthetic analysis involves mentally breaking down the target molecule into simpler, commercially available starting materials. arxiv.org

For this compound, a plausible retrosynthetic disconnection would be the C-I bond, leading back to a diazonium salt derived from 3,4-dichloro-6-fluoroaniline. This aniline, in turn, can be envisioned as arising from the reduction of 3,4-dichloro-6-fluoronitrobenzene.

The synthesis of the nitro precursor could start from a simpler dichlorofluorobenzene isomer. For example, the nitration of 1,2-dichloro-4-fluorobenzene (B72040) would need to be carefully controlled to achieve the desired regioselectivity. The synthesis of 2,4-dichlorofluorobenzene itself can be achieved from dichlorobenzene through nitration, fluorination, and chlorination steps. google.com

Elucidation of Reaction Pathways and Transition State Analysis

The reactivity of this compound is governed by the distinct properties of its four carbon-halogen bonds. Reaction pathways are typically initiated at the most labile site, which can be predicted by considering bond dissociation energies and the stability of reaction intermediates and transition states. Computational methods, such as Density Functional Theory (DFT), are instrumental in modeling these pathways, calculating activation energies, and characterizing the geometry of transition states. nih.gov

Kinetic Studies of Halogenation and Functionalization Reactions

In catalytic oxidation reactions of mono-halogenated benzenes, for example, the reaction rate can be described by power-law models, and the process is often a combination of mass transport and chemical transformation on the catalyst surface. academie-sciences.fracademie-sciences.fr Kinetic analysis allows for the determination of apparent activation energies (Ea), which quantify the temperature sensitivity of the reaction rate. academie-sciences.fracademie-sciences.fr For functionalization reactions like Suzuki or Stille cross-couplings, the rate-determining step is typically the oxidative addition of the aryl halide to the low-valent metal catalyst. lumenlearning.comlibretexts.org

The kinetics of this step are highly dependent on the carbon-halogen bond strength. Therefore, the rate of reaction for this compound would be expected to follow the order: C-I >> C-Cl > C-F. This large difference in reaction rates is the basis for the chemoselective functionalization of polyhalogenated arenes. nih.gov Kinetic studies on benzene metabolism have also suggested the presence of different enzyme isoforms with varying affinities (Km values) for the substrate, highlighting how biological systems can also exhibit kinetic differentiation. nih.gov

Role of Catalyst and Solvent Effects on Regio- and Chemoselectivity

Catalysts and solvents are powerful tools for controlling the outcome of reactions involving multifunctional substrates like this compound. In transition metal-catalyzed cross-coupling reactions, the choice of metal, and more importantly the ligands bound to it, can dictate which C-X bond is activated. acs.orgnih.govrsc.org While the intrinsic reactivity order (C-I > C-Br > C-Cl) often prevails, specialized catalyst systems can sometimes override this preference. nih.gov For instance, certain phosphine (B1218219) ligands can promote the selective coupling at a C-Cl bond even in the presence of a C-Br bond in dihalogenated pyridines, by altering the electronic and steric properties of the palladium catalyst. whiterose.ac.uk

Solvents play a critical, though often complex, role in modulating reactivity and selectivity. whiterose.ac.ukrsc.org The polarity of the solvent can influence the solubility of reagents, the stability of charged intermediates or transition states, and even the aggregation state of the catalyst. whiterose.ac.ukresearchgate.net In some Suzuki couplings of substrates containing both a C-Cl and a C-OTf bond, a switch in chemoselectivity has been observed by changing the solvent. researchgate.net Nonpolar solvents favored reaction at the C-Cl bond, while polar solvents promoted reaction at the C-OTf bond. This switch was attributed to the formation of different active catalytic species—a neutral monoligated palladium complex in nonpolar media versus an anionic palladium complex in polar media. researchgate.net Such effects are crucial for achieving desired regioselectivity in aryne reactions as well, where the solvent can influence the partitioning between different reaction pathways. researchgate.netnih.gov

| Catalyst/Solvent Condition | Expected Outcome for Polyhaloarenes | Rationale |

| Pd(PPh₃)₄ / Toluene | Selective reaction at C-I bond | Standard conditions favoring the weakest C-X bond cleavage. Less polar solvent complements neutral Pd(0) catalysts. nih.govwhiterose.ac.uk |

| Pd catalyst with bulky, electron-rich phosphine ligands | Enhanced reactivity for C-Cl bonds | Ligands facilitate the oxidative addition step for stronger C-Cl bonds. |

| Polar Aprotic Solvent (e.g., DMF, Dioxane) | May alter selectivity | Can stabilize polar transition states or anionic catalyst species, potentially changing the reactive pathway. researchgate.net |

| Ligand-controlled aryne annulation | Can induce high regioselectivity | The ligand environment around a metal-bound aryne intermediate can direct the approach of the coupling partner. researchgate.netnih.govnih.gov |

This table illustrates general principles of catalyst and solvent effects on the selectivity of reactions involving polyhalogenated aromatic compounds.

Formation and Reactivity of Aryne Intermediates from Halogenated Benzenes

Arynes are highly reactive intermediates characterized by a formal triple bond within an aromatic ring. wikipedia.orgwiley-vch.denih.gov They are typically generated in situ from 1,2-dihaloarenes or other suitable precursors. wikipedia.org For this compound, treatment with a strong base like an organolithium reagent could potentially lead to an aryne intermediate. The most probable pathway would involve initial halogen-metal exchange at the most reactive C-I bond, followed by elimination of the adjacent C-Cl bond with the newly formed aryllithium.

Once formed, the 3-chloro-5-fluoro-benzyne intermediate is a powerful electrophile and dienophile. wikipedia.org Its subsequent reactions are governed by the electronic and steric influences of the remaining substituents. The regioselectivity of nucleophilic addition to an unsymmetrical aryne is a key challenge. According to the "Aryne Distortion Model," nucleophilic attack is favored at the carbon atom of the aryne bond that is more distorted towards linearity, as this requires less geometric change to reach the transition state. nih.govacs.org Electron-withdrawing groups, like fluorine and chlorine, influence this distortion and direct the incoming nucleophile. acs.orgnih.gov

Furthermore, the choice of aryne precursor and reaction conditions can be used to control chemoselectivity. It has been shown that by choosing between different substituted aryne precursors (e.g., 3-methoxybenzyne vs. 3-silylbenzyne), one can switch the reaction pathway between nucleophilic addition and pericyclic reactions, such as [4+2] cycloadditions. nih.gov This highlights the potential to selectively engage the aryne derived from this compound in different types of bond-forming events by carefully tuning the reaction system. researchgate.netcaltech.edu

Theoretical and Computational Chemistry Approaches to 1,2 Dichloro 4 Fluoro 3 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics, from bond strengths to electronic orbital distributions, which are key to determining chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is particularly effective for calculating properties such as bond dissociation energies (BDEs) and visualizing molecular orbitals.

Studies on related hypervalent halogen compounds demonstrate that DFT methods, such as M06-2X/def2-TZVPP, are reliable for calculating BDEs. nih.gov For 1,2-dichloro-4-fluoro-3-iodobenzene, DFT calculations can determine the energy required to break each of the carbon-halogen bonds (C-F, C-Cl, C-I). This information is crucial for predicting which bond is most likely to cleave during a chemical reaction. Generally, the C-I bond is the weakest among carbon-halogen bonds, making it the most probable site for reactions involving bond cleavage. Hypervalent iodine(III) reagents are noted for their high homolytic BDEs, which contributes to their good chemical stability. nih.gov

Molecular orbital analysis provides insight into the distribution of electrons within the molecule. DFT calculations can map out the various occupied and unoccupied molecular orbitals, revealing how the different halogen substituents influence the electronic environment of the benzene (B151609) ring. researchgate.netresearchgate.net

Table 1: Typical Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds in Aromatic Compounds Note: This table presents generalized, representative values. Specific BDEs for this compound would require dedicated DFT calculations.

| Bond Type | Representative BDE (kcal/mol) | Implication for Reactivity |

| C–F | ~115 | Strongest bond, least likely to break. |

| C–Cl | ~85 | Stronger than C-I, less reactive. |

| C–I | ~65 | Weakest bond, most likely site for cleavage. |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that accepts electrons, determining the molecule's electrophilicity. youtube.com

For this compound, the energy and spatial distribution of these orbitals are heavily influenced by the four halogen substituents. The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.govmalayajournal.org

Electrophilicity indices can be derived from HOMO and LUMO energies to quantify a molecule's ability to act as an electrophile. nih.govresearchgate.net These indices would likely show that this compound has significant electrophilic character due to the presence of multiple electron-withdrawing halogen atoms.

Table 2: Conceptual Interpretation of Frontier Molecular Orbital Analysis

| Parameter | Definition | Interpretation for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Higher energy indicates stronger nucleophilicity (better electron donor). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lower energy indicates stronger electrophilicity (better electron acceptor). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A small gap signifies high reactivity and low kinetic stability. |

Molecular Electrostatic Potential (MEP) surface analysis is a powerful tool for predicting how a molecule will interact with other chemical species. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, visually identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. nih.govmalayajournal.org

In this compound, the MEP surface would show negative potential around the electronegative fluorine and chlorine atoms. Crucially, due to the phenomenon known as a "σ-hole," a region of positive electrostatic potential is expected on the outermost portion of the iodine atom, along the axis of the C-I bond. rsc.org This positive region makes the iodine atom a potential site for electrophilic attack or, more commonly, for forming halogen bonds with nucleophiles. researchgate.netrsc.org

Computational Modeling of Regioselectivity in Electrophilic and Nucleophilic Processes

Predicting where a reaction will occur on a multi-substituted benzene ring is a classic chemical challenge. Computational modeling provides a systematic way to determine the regioselectivity of reactions such as electrophilic aromatic substitution. Machine learning models like RegioML, which use computed atomic charges, have been developed to predict the outcomes of such reactions with high accuracy. researchgate.netresearchgate.net

For this compound, the directing effects of the four different halogens are complex. While halogens are deactivating, they are ortho-, para-directing. Computational models can calculate the activation energy barriers for electrophilic attack at each of the two available carbon atoms on the ring. By comparing these energies, the most favorable reaction site can be predicted, providing a quantitative basis for understanding the regiochemical outcome of reactions like nitration, halogenation, or acylation.

Investigation of Halogen Bonding and Other Non-Covalent Interactions

Halogen bonding is a significant, directional non-covalent interaction that occurs between a halogen atom with a positive σ-hole and a Lewis base (a nucleophile). rsc.orgnih.gov The iodine atom in this compound is an excellent halogen bond donor. The presence of electron-withdrawing fluorine and chlorine atoms on the benzene ring enhances the positive character of the iodine's σ-hole, strengthening its ability to form halogen bonds. researchgate.net

Computational studies can model these interactions, calculating their geometry and binding energy. Beyond halogen bonding, other non-covalent interactions, such as those involving the chlorine atoms (which can also form weaker halogen bonds), hydrogen bonds, and π-stacking interactions of the aromatic ring, can be investigated to build a complete picture of the molecule's intermolecular behavior in condensed phases. mdpi.com

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor Site | Acceptor Site | Relative Strength |

| Halogen Bond | Iodine (σ-hole) | Lewis Bases (e.g., lone pairs, anions) | Strong |

| Halogen Bond | Chlorine (σ-hole) | Lewis Bases | Weak to Moderate |

| π-Interactions | Benzene Ring | Other aromatic systems | Moderate |

| Dipole-Dipole | Polar C-Halogen bonds | Other polar molecules | Moderate |

Reaction Mechanism Simulations and Energetic Profiling

A primary goal of computational chemistry is to elucidate reaction mechanisms. scispace.com For any proposed reaction involving this compound, theoretical methods can be used to construct a detailed energetic profile of the reaction pathway.

This process involves:

Locating Reactants, Products, and Intermediates: The geometries of all stable species in the reaction are optimized to find their lowest energy structures.

Finding Transition States: The highest energy point along the reaction coordinate between two stable species, known as the transition state, is located. This structure is critical as its energy determines the activation barrier of the reaction.

Calculating Energies: The relative energies of all located structures are calculated to create a reaction energy profile.

This profile provides invaluable information about the reaction's feasibility (thermodynamics) and rate (kinetics). It can help distinguish between competing mechanistic pathways and rationalize experimental observations. For example, simulations could be used to profile the mechanism of a cross-coupling reaction at the C-I bond, providing insight into the energies of oxidative addition and reductive elimination steps.

Advanced Spectroscopic and Analytical Methodologies for Research on 1,2 Dichloro 4 Fluoro 3 Iodobenzene

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic compounds. ethernet.edu.et For fluorinated molecules such as 1,2-dichloro-4-fluoro-3-iodobenzene, multinuclear NMR techniques are particularly powerful. ed.ac.uk

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Positional Assignment and Coupling Analysis

The presence of hydrogen, carbon, and fluorine atoms in this compound allows for a comprehensive analysis using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each of these nuclei provides a unique perspective on the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms in the aromatic ring. The chemical shifts and coupling constants of the protons are influenced by the surrounding substituents (chlorine, fluorine, and iodine).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronegativity of the attached halogens, providing crucial data for assigning the positions of the substituents on the benzene (B151609) ring.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique with a wide chemical shift range, making it an excellent tool for studying fluorinated compounds. huji.ac.il The ¹⁹F chemical shift is highly sensitive to its local electronic environment. Furthermore, the coupling between ¹⁹F and neighboring ¹H and ¹³C nuclei provides valuable information for confirming the substitution pattern. The through-bond spin-spin couplings (J-couplings) between ¹⁹F and ¹H (JHF) and between ¹⁹F and ¹³C (JFC) are particularly informative for establishing the connectivity of the atoms. ed.ac.ukorganicchemistrydata.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Observed Couplings |

| ¹H | 7.0 - 8.0 | J(H,F), J(H,H) |

| ¹³C | 110 - 140 | J(C,F) |

| ¹⁹F | -100 to -130 (relative to CFCl₃) | J(F,H) |

Note: The predicted chemical shift ranges are approximate and can vary depending on the solvent and other experimental conditions.

Dynamic NMR and NOESY for Conformational and Mechanistic Studies

While less common for a relatively rigid molecule like this compound, Dynamic NMR (DNMR) could be employed to study any restricted rotation around the C-I bond, although significant barriers are not expected.

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of nuclei. biophysics.org In the context of this compound, a NOESY experiment could reveal through-space interactions between the fluorine atom and adjacent protons or between protons on the aromatic ring. This can be crucial for confirming the positional assignment of the substituents. For instance, a NOE between the fluorine atom and a specific proton would definitively establish their proximity in the molecule.

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for identifying intermediates and products in chemical reactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule. For this compound (C₆H₂Cl₂FI), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass. This technique is crucial for distinguishing between isomers and other compounds with the same nominal mass. The development of methods for the selective and sensitive detection of organic iodine compounds using liquid chromatography-high resolution mass spectrometry (LC-HRMS) has enhanced the ability to identify such structures in complex mixtures. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting fragment ions. nih.gov The fragmentation pattern provides a "fingerprint" of the molecule and offers valuable insights into its structure. For this compound, MS/MS analysis would likely reveal characteristic losses of the halogen substituents. The study of fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of an iodine radical followed by the loss of chlorine or fluorine atoms would be expected fragmentation pathways, and the masses of the resulting fragment ions would provide evidence for the original substitution pattern. The mass spectrometric behavior of similar halogenated compounds often involves the elimination of neutral molecules or sequential loss of halogen atoms. nih.gov

Table 2: Expected HRMS and Major MS/MS Fragments for this compound

| Ion | Formula | Calculated Exact Mass (m/z) | Description |

| [M]⁺ | C₆H₂Cl₂FI⁺ | 309.8562 | Molecular Ion |

| [M-I]⁺ | C₆H₂Cl₂F⁺ | 182.9545 | Loss of Iodine |

| [M-Cl]⁺ | C₆H₂ClFI⁺ | 274.8947 | Loss of Chlorine |

| [M-F]⁺ | C₆H₂Cl₂I⁺ | 290.8652 | Loss of Fluorine |

X-ray Crystallography for Precise Molecular Architecture Determination

The process involves growing a suitable single crystal of the compound and irradiating it with X-rays. The diffraction pattern produced is then used to calculate the electron density distribution within the crystal, which in turn reveals the positions of the individual atoms. This method would confirm the substitution pattern on the benzene ring and provide precise measurements of the C-C, C-H, C-Cl, C-F, and C-I bond lengths and the various bond angles within the molecule. The crystal structure would also reveal intermolecular interactions in the solid state, such as halogen bonding or π-π stacking, which can influence the physical properties of the compound. The structures of many organic and organometallic compounds have been confirmed using X-ray diffraction. mdpi.comresearchgate.net

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for the qualitative analysis of molecular structures by identifying the functional groups present in a molecule. For a polysubstituted benzene derivative like this compound, these techniques provide a detailed fingerprint based on the vibrational modes of the molecule. While specific experimental spectra for this compound are not widely available in public literature, the expected vibrational frequencies can be predicted based on the analysis of similar halogenated benzene compounds. spectroscopyonline.comspectra-analysis.comresearchgate.net

The vibrational modes of a substituted benzene ring are complex, but several key regions in the spectrum are characteristic. The carbon-hydrogen (C-H) stretching vibrations of the aromatic ring typically appear in the region of 3100-3000 cm⁻¹. youtube.com The carbon-carbon (C-C) stretching vibrations within the benzene ring usually give rise to a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net The specific substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which are often strong and can be found in the 900-650 cm⁻¹ range. libretexts.org

The presence of four halogen substituents (two chlorine, one fluorine, and one iodine) on the benzene ring of this compound will significantly influence the vibrational spectrum. The carbon-halogen stretching frequencies are dependent on the mass and electronegativity of the halogen atom. The C-F stretching vibration is typically found in the 1250-1020 cm⁻¹ range. The C-Cl stretching vibrations are generally observed at lower frequencies, in the region of 850-550 cm⁻¹. rsc.org The C-I stretching vibration is expected at even lower frequencies, typically below 600 cm⁻¹, due to the high mass of the iodine atom.

Conformational studies of substituted benzenes can also be aided by vibrational spectroscopy. While the benzene ring itself is planar, the substituents can have preferred orientations that may be reflected in the vibrational spectrum, particularly in the low-frequency region where skeletal vibrations and torsional modes occur.

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | The intensity of these bands is expected to be weak due to the limited number of C-H bonds. |

| Aromatic C-C Stretch | 1600 - 1400 | A series of bands characteristic of the benzene ring. |

| C-F Stretch | 1250 - 1020 | A strong band is anticipated in this region. |

| C-H Out-of-Plane Bend | 900 - 650 | The position is sensitive to the substitution pattern. spectroscopyonline.comspectra-analysis.com |

| C-Cl Stretch | 850 - 550 | Two distinct bands may be observed due to the two chlorine atoms. rsc.org |

| C-I Stretch | < 600 | Expected at a low frequency due to the heavy iodine atom. |

This table is a representation of expected frequency ranges based on data from analogous halogenated benzene compounds and general spectroscopic principles. Specific experimental values for this compound may vary.

UV-Vis Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The benzene molecule exhibits characteristic π-π* transitions. nih.gov The primary absorption bands of benzene are found at approximately 184 nm, 204 nm, and a weaker, structured band around 254 nm. nist.gov

Substitution on the benzene ring can cause shifts in these absorption bands. Halogen substituents can lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). nist.gov This is due to the interaction of the lone pair electrons of the halogens with the π-electron system of the benzene ring. For this compound, the presence of four halogen atoms is expected to cause a significant bathochromic shift of the primary absorption bands compared to unsubstituted benzene.

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it absorbs light. While many aromatic compounds are fluorescent, the presence of heavy atoms like iodine can significantly affect the emission properties. This is due to the "heavy-atom effect," which promotes intersystem crossing from the excited singlet state (S₁) to the excited triplet state (T₁). pku.edu.cn This enhanced intersystem crossing can lead to a decrease in fluorescence quantum yield (quenching of fluorescence) and an increase in phosphorescence. Therefore, it is anticipated that this compound may exhibit weak fluorescence due to the presence of the iodine atom.

Table 2: Expected Electronic Absorption Properties for Halogenated Benzenes

| Compound | Expected λmax (nm) | Notes |

| Benzene | ~254 | Weaker, structured band. nih.govnist.gov |

| Chlorobenzene | ~264 | Bathochromic shift relative to benzene. |

| Iodobenzene (B50100) | ~268 | Further bathochromic shift. |

| This compound | > 270 | A significant bathochromic shift is expected due to polysubstitution. |

This table presents expected absorption maxima based on general trends observed for halogenated benzenes. Specific experimental values for this compound may differ.

The study of the photophysical properties of this compound and related compounds is crucial for understanding their behavior in various applications, including photochemistry and materials science. rsc.org

Applications of 1,2 Dichloro 4 Fluoro 3 Iodobenzene in Advanced Organic Synthesis Research

Role as a Precursor for Highly Functionalized Aromatic Scaffolds

The inherent structural diversity of 1,2-dichloro-4-fluoro-3-iodobenzene, with its multiple, differentially reactive halogen atoms, positions it as an ideal starting material for the synthesis of highly functionalized aromatic scaffolds. The carbon-iodine bond is the most reactive site, readily participating in a variety of cross-coupling reactions. This allows for the initial introduction of a diverse array of substituents, which can then be followed by reactions at the less reactive chloro and fluoro sites under more forcing conditions.

This stepwise functionalization is exemplified by the potential for sequential cross-coupling reactions. For instance, a Sonogashira coupling could be performed at the iodo position, followed by a Suzuki or Buchwald-Hartwig coupling at one of the chloro positions. This regioselective approach enables the construction of tetrasubstituted benzene (B151609) rings with a precise arrangement of functionalities that would be challenging to achieve through other synthetic routes.

A patent for a similar isomer, 1,3-dichloro-2-fluoro-5-iodobenzene, highlights its use in preparing 2,6-dichloro-4-fluorobenzaldehyde (B1424262) through a Grignard exchange reaction followed by formylation. google.com This demonstrates the utility of such compounds in generating valuable benzaldehyde (B42025) derivatives, which are themselves versatile intermediates for a wide range of more complex aromatic scaffolds.

Table 1: Potential Sequential Reactions for Scaffold Synthesis

| Reaction Step | Target Halogen | Example Reaction | Reagents | Resulting Functionality |

| 1 | Iodine | Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | Aryl group |

| 2 | Chlorine | Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group |

| 3 | Chlorine | Cyanation | Metal cyanide, Pd catalyst | Cyano group |

| 4 | Fluorine | Nucleophilic Aromatic Substitution | Alkoxide, Strong Base | Alkoxy group |

Utilization in the Synthesis of Complex Medicinal Chemistry Intermediates

Polyhalogenated aromatic compounds are crucial building blocks in the pharmaceutical industry due to their role in the synthesis of active pharmaceutical ingredients (APIs). The strategic placement of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This compound provides a template for creating novel drug candidates.

For example, a related compound, 4-bromo-3-fluoroiodobenzene, has been utilized as a starting material for the synthesis of 7-fluoroindazole derivatives, which act as potent and selective inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. ossila.com This suggests that this compound could similarly serve as a precursor for novel anticoagulants or other therapeutic agents where a substituted indazole or a similar heterocyclic core is desired. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of the molecule's properties to optimize its biological activity and safety profile.

The synthesis of 2,3 derivatives of 4,5,6,7-tetrahydro-benzothiophene as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), a target for autoimmune diseases, further underscores the importance of halogenated precursors in medicinal chemistry. nih.gov

Development of Agrochemical and Material Science Precursors

The unique electronic properties imparted by multiple halogen substituents make this compound a valuable precursor in the development of new agrochemicals and materials. In the agrochemical sector, fluorinated compounds are of particular interest. A European patent describes the synthesis of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone, a key intermediate for pesticidally active isoxazoline-substituted benzamides, starting from a related polychlorinated benzene derivative. epo.org This highlights the industrial relevance of such compounds in the production of crop protection agents.

In the field of material science, highly halogenated aromatic compounds are used in the synthesis of liquid crystals, polymers with enhanced thermal stability, and organic light-emitting diodes (OLEDs). The introduction of fluorine, in particular, can modulate properties such as liquid crystalline phase behavior and electron-transporting capabilities. The step-wise functionalization of this compound allows for the precise tuning of molecular shape and electronic properties, which is critical for the design of advanced materials. For instance, related fluorinated iodobenzene (B50100) building blocks are used in the synthesis of carbazole (B46965) derivatives for various applications. ossila.com

Table 2: Application of Halogenated Benzene Derivatives in Different Fields

| Field | Application | Key Intermediate/Product | Reference Compound |

| Agrochemicals | Pesticides | 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone | 5-bromo-1,3-dichloro-2-fluoro-benzene |

| Medicinal Chemistry | Anticoagulants | 7-fluoroindazole derivatives | 4-bromo-3-fluoroiodobenzene |

| Material Science | Liquid Crystals/OLEDs | Carbazole derivatives | Fluorinated iodobenzene building blocks |

Strategies for Late-Stage Functionalization via its Reactive Sites

Late-stage functionalization, the introduction of functional groups into a complex molecule at a late stage of the synthesis, is a powerful strategy in drug discovery and development. This compound is an excellent substrate for exploring such strategies due to the predictable and differential reactivity of its carbon-halogen bonds.

The reactivity of the halogens towards common cross-coupling reactions and nucleophilic substitutions generally follows the order: C-I > C-Br > C-Cl > C-F. This hierarchy allows for a regioselective approach to functionalization. The highly reactive iodo group can be selectively targeted under mild reaction conditions, leaving the chloro and fluoro groups intact for subsequent transformations.

This principle is well-documented for similar polyhalogenated systems. For instance, in a molecule containing both iodide and bromide, the iodide exhibits a higher reaction rate in metal-catalyzed cross-coupling reactions. ossila.com Similarly, the chloro groups on this compound can be targeted for functionalization while preserving the much less reactive fluoro group. The fluorine atom can then be subjected to nucleophilic aromatic substitution (SNA_r) under more forcing conditions, or it can be retained in the final molecule to modulate its biological properties. This stepwise approach provides a high degree of control and flexibility in the synthesis of complex molecules.

Future Research Trajectories and Unresolved Challenges

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates a shift towards more sustainable and eco-friendly synthetic methods. rsc.org Traditional syntheses of polyhalogenated aromatics often rely on harsh reagents and generate significant waste. Future research must prioritize the development of greener routes to 1,2-dichloro-4-fluoro-3-iodobenzene.

Key areas of focus include:

Water-driven procedures: Exploring aqueous reaction media can significantly reduce the reliance on volatile organic solvents. rsc.org

Reusable catalysts: The development of robust and recyclable catalysts, such as zinc-based heterogeneous catalysts, can minimize waste and improve cost-effectiveness. rsc.org

Base- and reducing agent-free reactions: Designing synthetic pathways that eliminate the need for stoichiometric bases and reducing agents aligns with the principles of atom economy and waste reduction. rsc.org

Eco-friendly protocols: A holistic approach to green chemistry involves considering the entire lifecycle of the synthesis, aiming for high eco-scores and low E-factor values. rsc.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of the four different halogen substituents on the benzene (B151609) ring of this compound presents a significant challenge in achieving regioselective transformations. Future research should focus on the discovery and application of novel catalytic systems that can differentiate between the C-Cl, C-F, and C-I bonds with high precision.

Potential avenues for exploration include:

Transition metal catalysis: Investigating a broader range of transition metal catalysts, beyond palladium, could unveil new reactivity patterns and selectivities. sigmaaldrich.comchemicalbook.com

Phase-transfer catalysis: The use of phase-transfer catalysts, such as phosphonium (B103445) and ammonium (B1175870) salts, can facilitate reactions between reactants in different phases, potentially enhancing reaction rates and yields in nucleophilic substitution reactions. google.com

Ligand design: The development of tailored ligands for metal catalysts can fine-tune the electronic and steric environment around the metal center, thereby controlling the regioselectivity of cross-coupling and other reactions.

Integration of Machine Learning and AI in Predicting Reactivity and Designing Synthetic Pathways

The complexity of predicting reaction outcomes for polysubstituted aromatic compounds makes this an ideal area for the application of machine learning (ML) and artificial intelligence (AI). rsc.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict reactivity with increasing accuracy. rsc.orgresearchgate.net

Future applications in the context of this compound include:

Reactivity prediction: ML models can be trained to predict the most likely site of reaction on the molecule under various conditions, guiding experimental design and saving resources. rsc.orgresearchgate.netcmu.edu

Synthetic pathway design: AI-driven retrosynthesis tools can propose novel and efficient synthetic routes to the target molecule and its derivatives, potentially uncovering pathways that a human chemist might overlook. nih.govarxiv.orgchemrxiv.org

Generative modeling: Advanced generative models can design new molecules with desired properties, starting from a given scaffold like this compound, and simultaneously predict their synthesizability. arxiv.orgyoutube.com

Metabolic pathway engineering: AI algorithms can be harnessed to design and optimize metabolic pathways for the biosynthesis of specific compounds, which could be a future green alternative for producing complex molecules. teselagen.com

Deeper Understanding of Complex Halogen-Halogen and Halogen-π Interactions

The interplay of multiple halogen atoms on a single aromatic ring gives rise to complex non-covalent interactions that can significantly influence the compound's conformation, crystal packing, and reactivity. A deeper understanding of these interactions is crucial for rational molecular design.

Key research areas include:

Halogen bonding: The iodine atom, with its prominent σ-hole, is a strong halogen bond donor. acs.org The presence of electron-withdrawing fluorine and chlorine atoms is expected to enhance the strength of this interaction. acs.org Systematic studies are needed to quantify the halogen bonding capabilities of this compound with various Lewis bases.

Halogen-π interactions: Interactions between the halogen atoms and the π-system of adjacent molecules can play a significant role in the solid-state architecture and in solution. nih.govnih.gov Computational and experimental studies can elucidate the nature and strength of these interactions.

Charge density analysis: Experimental and theoretical charge density studies can provide detailed insights into the nature of both covalent and non-covalent interactions within the crystal structure, revealing subtle differences in bonding characteristics. polimi.it

Expanding the Synthetic Utility via Non-Traditional Reaction Pathways

While traditional cross-coupling and nucleophilic substitution reactions are valuable tools, exploring non-traditional reaction pathways can unlock new avenues for the functionalization of this compound.

Promising areas for future investigation include:

C-H activation: Direct functionalization of the C-H bonds on the aromatic ring offers a more atom-economical approach compared to traditional methods that require pre-functionalization.

Photoredox catalysis: The use of visible light to drive chemical reactions under mild conditions has emerged as a powerful synthetic tool and could be applied to activate the C-halogen bonds of the title compound.

Flow chemistry: Continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and scalability for the synthesis and transformation of this compound.

Q & A

Q. What are the optimal synthetic routes for preparing 1,2-dichloro-4-fluoro-3-iodobenzene with high regioselectivity?

Methodological Answer: The synthesis of polyhalogenated aromatics requires precise control over halogenation sequences. For this compound, a stepwise approach is recommended:

- Begin with fluorobenzene derivatives and employ directed ortho-metalation to introduce iodine at the meta position, followed by chlorination via electrophilic substitution.

- Alternatively, halogen exchange reactions (e.g., using CuCl₂ or KI) on pre-halogenated intermediates (e.g., 1,2-dichloro-4-fluorobenzene) can achieve selective iodination .

- Monitor reaction progress using GC-MS to track intermediate formation and minimize byproducts .

Q. What spectroscopic techniques are most effective for characterizing the substitution pattern in polyhalogenated benzene derivatives like this compound?

Methodological Answer: A multi-technique approach is critical:

- ¹⁹F NMR : Resolves fluorine’s electronic environment, distinguishing para/ortho substituents. Chemical shifts correlate with electron-withdrawing effects of adjacent halogens .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structural refinement, particularly to resolve heavy-atom (iodine) positions and validate bond lengths/angles .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns (e.g., iodine’s signature doublet) .

Advanced Research Questions

Q. How do electronic effects of multiple halogen substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The compound’s reactivity is governed by:

- Steric hindrance : Adjacent chlorine and iodine atoms reduce accessibility for catalytic coupling (e.g., Suzuki-Miyaura). Optimize using bulky ligands (e.g., SPhos) to mitigate steric effects .

- Electronic directing : Fluorine’s strong electron-withdrawing nature deactivates the ring, requiring harsher conditions (e.g., Pd(OAc)₂, elevated temperatures) for coupling at the iodine-bearing position .

- Computational modeling (DFT) can predict reactive sites by analyzing Fukui indices for electrophilic/nucleophilic attack .

Q. What strategies can resolve contradictory crystallographic data when determining the structure of heavy-atom-containing aromatics like this compound?

Methodological Answer: Contradictions in X-ray data often arise from:

- Disorder in heavy atoms : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, especially for iodine’s high electron density .

- Thermal motion artifacts : Collect data at low temperature (e.g., 100 K) to reduce atomic displacement parameters (ADPs) .

- Validate against theoretical powder patterns (e.g., Mercury software) to confirm phase purity and rule out polymorphism .

Q. How can computational chemistry predict preferred sites for further functionalization in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) provide insights:

- Calculate Mulliken charges to identify electron-deficient positions (e.g., para to fluorine) susceptible to nucleophilic attack .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in electrophilic substitutions .

- Compare with experimental Hammett constants for halogen substituents to validate computational models .

Q. What analytical approaches validate purification methods for this compound given its thermal sensitivity?

Methodological Answer:

- Low-temperature distillation : Use vacuum distillation (15–20 mmHg) with a jacketed condenser (cooled to 0°C) to prevent decomposition .

- HPLC with UV detection : Employ a C18 column and acetonitrile/water gradient to separate halogenated isomers. Monitor at 254 nm for iodine’s strong absorbance .

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to optimize drying/storage conditions (e.g., inert atmosphere, −20°C) .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?

Methodological Answer:

- Systematic replication : Repeat procedures using identical reagents (e.g., anhydrous solvents, same iodine source) and document deviations .

- Sensitivity analysis : Vary critical parameters (e.g., reaction time, temperature) to identify yield-limiting factors .

- Open data practices : Share raw NMR/GC-MS files in repositories to enable cross-validation of purity claims .

Applications in Drug Development

Q. What role does this compound play as a building block in bioactive molecule synthesis?

Methodological Answer:

- Pharmaceutical intermediates : Its iodine atom serves as a handle for radioisotope labeling (e.g., ¹²⁵I) in PET tracer development .

- Agrochemical precursors : Fluorine and chlorine enhance lipophilicity, improving membrane permeability in pesticide candidates .

- Crystallographic standards : Heavy atoms aid in phase determination for protein-ligand co-crystallization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.